4-(oxetan-3-yloxy)pyrimidin-5-amine
Description
4-(Oxetan-3-yloxy)pyrimidin-5-amine is a pyrimidine derivative featuring an oxetan-3-yloxy group at the 4-position and an amine group at the 5-position. The oxetane ring, a four-membered cyclic ether, is a key structural motif in medicinal chemistry due to its ability to enhance solubility, metabolic stability, and bioavailability compared to larger cyclic or linear substituents .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWDUTVIBSCHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine ring. One common method for synthesizing oxetane rings is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the Paternò−Büchi [2+2] photocycloaddition is a well-known method for forming oxetane rings .
Industrial Production Methods
Industrial production methods for 4-(oxetan-3-yloxy)pyrimidin-5-amine would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process would be important considerations.
Chemical Reactions Analysis
Types of Reactions
4-(oxetan-3-yloxy)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: Both the oxetane and pyrimidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(oxetan-3-yloxy)pyrimidin-5-amine include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions might include room temperature to moderate heating and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from the reactions of 4-(oxetan-3-yloxy)pyrimidin-5-amine depend on the specific reaction conditions and reagents used. For example, oxidation of the oxetane ring might yield a more reactive oxetane derivative, while reduction of the pyrimidine ring could produce dihydropyrimidine compounds.
Scientific Research Applications
4-(oxetan-3-yloxy)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Due to its structural similarity to nucleosides, it may have potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new polymers and materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(oxetan-3-yloxy)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to improve the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Table 1. Comparison of Pyrimidine Derivatives with Oxetan-3-yloxy or Analogous Substituents
Key Research Findings
- Oxetane Advantages : Oxetane’s small size and polarity enhance solubility and metabolic stability compared to methoxy or triazole groups, making it favorable for CNS-targeting compounds .
- Synthetic Flexibility : The 5-amine group in 4-(oxetan-3-yloxy)pyrimidin-5-amine offers a reactive handle for diversification, though its activity profile remains unexplored in the provided evidence .
Biological Activity
4-(oxetan-3-yloxy)pyrimidin-5-amine, identified by its CAS number 1592381-03-7, is a pyrimidine derivative with potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an oxetan-3-yloxy group. Its structural formula can be represented as follows:
This molecular structure is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of 4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine skeleton.
- Introduction of the Oxetane Group : This can be achieved through cyclization reactions involving suitable alcohols and halides.
- Amine Functionalization : The final step involves amination to introduce the amine group at the 5-position of the pyrimidine.
Antimicrobial Properties
Research indicates that 4-(oxetan-3-yloxy)pyrimidin-5-amine exhibits notable antimicrobial activity. In a study assessing various derivatives, this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that 4-(oxetan-3-yloxy)pyrimidin-5-amine can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values were determined using standard assays such as MTT or XTT.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
The biological activity of 4-(oxetan-3-yloxy)pyrimidin-5-amine is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, leading to disrupted cellular functions.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, affecting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 4-(oxetan-3-yloxy)pyrimidin-5-amine. The results indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential for therapeutic applications in infectious diseases.
Case Study 2: Cancer Cell Line Testing
In a comparative analysis of various compounds for their cytotoxic effects on cancer cell lines, 4-(oxetan-3-yloxy)pyrimidin-5-amine showed promising results. Its selective toxicity towards cancer cells over normal cells suggests a favorable therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
